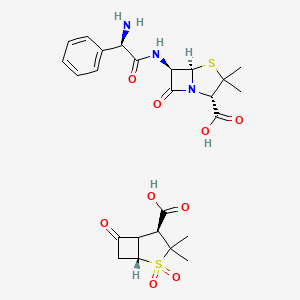
Ampicillin sodium and sulbactam sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ampicillin sodium and sulbactam sodium is a combination of two compounds: ampicillin, a penicillin-derived antibiotic, and sulbactam, a beta-lactamase inhibitor. This combination is used to treat infections caused by bacteria resistant to beta-lactam antibiotics. Ampicillin works by inhibiting bacterial cell wall synthesis, while sulbactam enhances the efficacy of ampicillin by inhibiting the enzyme beta-lactamase, which some bacteria produce to resist antibiotics .
Synthetic Routes and Reaction Conditions:
Ampicillin Sodium: Ampicillin is synthesized from the penicillin nucleus, 6-aminopenicillanic acid.
Sulbactam Sodium: Sulbactam is synthesized by the oxidation of penicillanic acid to form penicillanic acid sulfone, followed by the reaction with sodium hydroxide to form sulbactam sodium.
Industrial Production Methods:
- The industrial production of this compound involves the large-scale synthesis of the individual components followed by their combination in a specific ratio. The final product is typically formulated as a dry powder for reconstitution and injection .
Types of Reactions:
Oxidation: Sulbactam undergoes oxidation to form penicillanic acid sulfone.
Substitution: Ampicillin can undergo substitution reactions where the amino group can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are used for the oxidation of penicillanic acid to sulbactam.
Substitution: Various acylating agents can be used for the substitution reactions involving ampicillin.
Major Products:
Aplicaciones Científicas De Investigación
Ampicillin sodium and sulbactam sodium have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study beta-lactamase inhibition and antibiotic resistance mechanisms.
Biology: Employed in microbiological studies to understand bacterial resistance and the efficacy of antibiotic combinations.
Medicine: Widely used in clinical settings to treat infections caused by beta-lactamase-producing bacteria, including respiratory, intra-abdominal, gynecological, and skin infections
Mecanismo De Acción
Ampicillin sodium exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, essential components of bacterial cell walls. This disruption weakens the bacterial structure, leading to cell lysis and death. Sulbactam sodium enhances the efficacy of ampicillin by inhibiting beta-lactamase, an enzyme produced by some bacteria to resist beta-lactam antibiotics. By blocking this enzyme, sulbactam allows ampicillin to effectively target and kill the bacteria .
Comparación Con Compuestos Similares
Amoxicillin and Clavulanic Acid: Another combination of a penicillin-derived antibiotic and a beta-lactamase inhibitor. Clavulanic acid, like sulbactam, inhibits beta-lactamase, enhancing the efficacy of amoxicillin.
Piperacillin and Tazobactam: A combination of a broad-spectrum penicillin antibiotic and a beta-lactamase inhibitor. Tazobactam functions similarly to sulbactam in inhibiting beta-lactamase.
Uniqueness:
- Ampicillin sodium and sulbactam sodium is unique in its specific combination ratio and its effectiveness against a wide range of beta-lactamase-producing bacteria. This combination is particularly effective in treating infections caused by resistant strains of bacteria .
Propiedades
Número CAS |
94935-63-4 |
|---|---|
Fórmula molecular |
C24H30N4O9S2 |
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S.C8H11NO5S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-6H,3H2,1-2H3,(H,11,12)/t9-,10-,11+,14-;5-,6+/m11/s1 |
Clave InChI |
XBKAJGGBQLRIFJ-OUPOZMNRSA-N |
SMILES |
CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |
Key on ui other cas no. |
94935-63-4 |
Sinónimos |
sulacillin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















